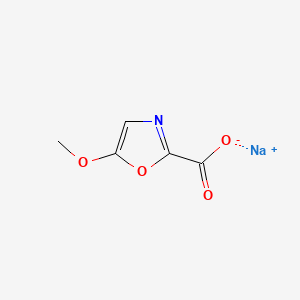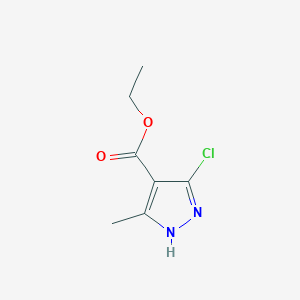
7-Methyl-diguanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-diguanosine triphosphate is a cap analog that can be incorporated into messenger RNA. It plays a crucial role in translation and messenger RNA degradation in mammalian cells . This compound is involved in various biological processes, making it a significant subject of study in molecular biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-diguanosine triphosphate involves the chemical modification of guanosine triphosphate. The process typically includes the methylation of the guanosine moiety at the N7 position, followed by the formation of a triphosphate bridge . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the triphosphate linkage.
Industrial Production Methods: Industrial production of this compound is generally carried out using advanced biochemical techniques. These methods may involve enzymatic synthesis, where enzymes catalyze the formation of the triphosphate linkage, ensuring high yield and purity . The production process is optimized for large-scale manufacturing to meet the demands of research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-diguanosine triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triphosphate moiety, altering its chemical properties.
Substitution: Substitution reactions can occur at the guanosine moiety, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various methylated and phosphorylated derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful in different research applications .
Applications De Recherche Scientifique
7-Methyl-diguanosine triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties of nucleotides and their interactions with other molecules.
Mécanisme D'action
The mechanism of action of 7-Methyl-diguanosine triphosphate involves its incorporation into messenger RNA as a cap analog. This incorporation affects the stability and translation efficiency of the messenger RNA. The compound interacts with various molecular targets, including translation initiation factors and messenger RNA degradation enzymes . These interactions regulate the translation and degradation of messenger RNA, influencing gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
7-Methylguanosine triphosphate: Another cap analog with similar properties but different structural features.
7-Methylguanosine diphosphate: A related compound with two phosphate groups instead of three.
7-Methylguanosine monophosphate: A simpler analog with a single phosphate group.
Uniqueness: 7-Methyl-diguanosine triphosphate is unique due to its specific structure, which includes a triphosphate bridge and a methylated guanosine moiety. This structure allows it to mimic the natural cap structure of messenger RNA, making it highly effective in studying messenger RNA capping and its biological functions .
Propriétés
Numéro CAS |
62828-64-2 |
|---|---|
Formule moléculaire |
C21H29N10O18P3 |
Poids moléculaire |
802.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O18P3/c1-29-5-31(15-9(29)17(37)28-21(23)26-15)19-13(35)11(33)7(47-19)3-45-51(40,41)49-52(42,43)48-50(38,39)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)25-20(22)27-16(8)36/h4-7,10-13,18-19,32-35H,2-3H2,1H3,(H8-,22,23,25,26,27,28,36,37,38,39,40,41,42,43)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
Clé InChI |
FHHZHGZBHYYWTG-INFSMZHSSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)




![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)




![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
